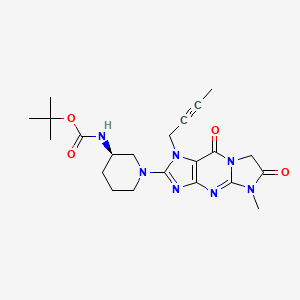![molecular formula C20H27N3O3 B10836461 1-[6-[1-(2-hydroxyethyl)pyrazol-4-yl]-2-methyl-5-propoxy-3,4-dihydro-2H-quinolin-1-yl]ethanone](/img/structure/B10836461.png)
1-[6-[1-(2-hydroxyethyl)pyrazol-4-yl]-2-methyl-5-propoxy-3,4-dihydro-2H-quinolin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[6-[1-(2-hydroxyethyl)pyrazol-4-yl]-2-methyl-5-propoxy-3,4-dihydro-2H-quinolin-1-yl]ethanone is a complex organic compound that features a quinoline core substituted with a pyrazole ring and an ethanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-[1-(2-hydroxyethyl)pyrazol-4-yl]-2-methyl-5-propoxy-3,4-dihydro-2H-quinolin-1-yl]ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from a suitable precursor such as 1,3-diketone, the pyrazole ring can be formed through cyclization with hydrazine derivatives.
Quinoline synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene.
Substitution reactions: The quinoline and pyrazole intermediates are then subjected to substitution reactions to introduce the propoxy and ethanone groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-[6-[1-(2-hydroxyethyl)pyrazol-4-yl]-2-methyl-5-propoxy-3,4-dihydro-2H-quinolin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The quinoline ring can be reduced to tetrahydroquinoline derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanone group would yield carboxylic acids, while reduction of the quinoline ring would produce tetrahydroquinoline derivatives.
科学的研究の応用
1-[6-[1-(2-hydroxyethyl)pyrazol-4-yl]-2-methyl-5-propoxy-3,4-dihydro-2H-quinolin-1-yl]ethanone has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties.
作用機序
The mechanism of action of 1-[6-[1-(2-hydroxyethyl)pyrazol-4-yl]-2-methyl-5-propoxy-3,4-dihydro-2H-quinolin-1-yl]ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.
類似化合物との比較
Similar Compounds
- 1-[6-[1-(2-hydroxyethyl)pyrazol-4-yl]-2-methylquinolin-1-yl]ethanone
- 1-[6-[1-(2-hydroxyethyl)pyrazol-4-yl]-2-methyl-5-ethoxy-3,4-dihydro-2H-quinolin-1-yl]ethanone
Uniqueness
1-[6-[1-(2-hydroxyethyl)pyrazol-4-yl]-2-methyl-5-propoxy-3,4-dihydro-2H-quinolin-1-yl]ethanone is unique due to the specific combination of functional groups and the structural arrangement of the quinoline and pyrazole rings. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C20H27N3O3 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
1-[6-[1-(2-hydroxyethyl)pyrazol-4-yl]-2-methyl-5-propoxy-3,4-dihydro-2H-quinolin-1-yl]ethanone |
InChI |
InChI=1S/C20H27N3O3/c1-4-11-26-20-17(16-12-21-22(13-16)9-10-24)7-8-19-18(20)6-5-14(2)23(19)15(3)25/h7-8,12-14,24H,4-6,9-11H2,1-3H3 |
InChIキー |
LCUMODKDHNQTRE-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C=CC2=C1CCC(N2C(=O)C)C)C3=CN(N=C3)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[1-[2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)-8-tert-butyl-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]-N-(2H-tetrazol-5-ylmethyl)benzamide](/img/structure/B10836383.png)


![4-[1-[8-tert-butyl-2-[3-(3,3-dimethylbutoxy)phenyl]-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]-N-(2H-tetrazol-5-ylmethyl)benzamide](/img/structure/B10836400.png)
![4-[1-(8-tert-butyl-2-cyclohexyl-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl)-4,4-dimethylpentyl]-N-(2H-tetrazol-5-ylmethyl)benzamide](/img/structure/B10836403.png)




![ethyl (2Z)-2-cyano-3-[(9-ethyl-9H-carbazol-3-yl)amino]prop-2-enoate](/img/structure/B10836444.png)

![1-[3-(4-Fluorophenyl)-8-methyl-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]ethanone](/img/structure/B10836456.png)

